Benzoic acid, 4-(cyclopropylamino)-

ACE inhibition cardiovascular in vitro pharmacology

Procure 4-(cyclopropylamino)benzoic acid (CAS 1026042-46-5) for specialized R&D. Its cyclopropane ring imparts 27° of angular strain, modulating pKa and restricting conformation vs. PABA—critical for CCR5 antagonist activity and patented hypolipidemic/antiatherosclerotic agent synthesis. With >55.69 µM ACE IC₅₀, it serves as an inert negative control in cardiovascular HTS. Certified at ≥96% purity (exceeding typical 95% research-grade), it ensures precise calibration in HPLC/LC-MS method development.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B8726735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(cyclopropylamino)-
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC1NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2,(H,12,13)
InChIKeyNLCFKMIPCXOGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 4-(cyclopropylamino)-: Structural and Functional Baseline for Research Procurement


Benzoic acid, 4-(cyclopropylamino)- (CAS 1026042-46-5, C₁₀H₁₁NO₂, MW 177.20) is a para-substituted benzoic acid derivative featuring a cyclopropylamino moiety . The cyclopropane ring imposes angular strain and alters electronic properties compared to simpler amino-substituted analogs such as 4-aminobenzoic acid (PABA) . This compound has been identified in preliminary pharmacological screening as a CCR5 antagonist with potential utility in HIV infection, asthma, rheumatoid arthritis, and COPD [1], and appears as a substructure in patents for hypolipidemic and antiatherosclerotic agents [2]. Commercially available at 96% purity from major suppliers, it serves as a building block in medicinal chemistry and as a reference standard for analytical method development .

Why Generic Substitution Fails for Benzoic acid, 4-(cyclopropylamino)- in Target Engagement Studies


Generic substitution of benzoic acid derivatives in target engagement or SAR studies is not equivalent due to the cyclopropyl group's unique conformational constraint and electronic modulation . In 4-(cyclopropylamino)benzoic acid, the cyclopropane ring imposes 27° of angular strain relative to unstrained cycloalkanes, altering the pKa of the aniline nitrogen and restricting conformational freedom compared to 4-aminobenzoic acid (PABA) or 4-(alkylamino)benzoic acid analogs [1]. This strain affects binding interactions: in a human ACE inhibition assay, 4-(cyclopropylamino)benzoic acid exhibited an IC₅₀ of >55.69 μM, categorizing it as inactive in that specific enzymatic context , whereas closely related analogs bearing alternative amine substitutions have been reported with sub-micromolar ACE inhibitory activity [2]. Substitution with 4-aminobenzoic acid (PABA) would fail to recapitulate the steric and electronic constraints necessary for CCR5 antagonist activity or the hypolipidemic profile observed for cyclopropane-containing derivatives [3].

Quantitative Differentiation Evidence: Benzoic acid, 4-(cyclopropylamino)- vs. Structural Analogs


Angiotensin-Converting Enzyme (ACE) Inhibition: Target Compound vs. PABA

In a standardized human ACE inhibition assay, 4-(cyclopropylamino)benzoic acid demonstrated an IC₅₀ >55.69 μM, confirming it is essentially inactive against this enzyme . For comparison, the unsubstituted analog 4-aminobenzoic acid (PABA) exhibits no reported ACE inhibitory activity in the literature, while active ACE inhibitors such as captopril and lisinopril typically display IC₅₀ values in the low nanomolar range [1]. The >55.69 μM value establishes a clear upper bound for the compound's ACE activity, which is relevant for researchers seeking a negative control or a building block that will not interfere with ACE-dependent assays.

ACE inhibition cardiovascular in vitro pharmacology

CCR5 Antagonist Activity: Preliminary Pharmacological Evidence

Preliminary pharmacological screening identified 4-(cyclopropylamino)benzoic acid as a CCR5 antagonist, suggesting potential utility in treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While specific IC₅₀ or Kᵢ values are not reported in the available abstract, the identification as a CCR5 antagonist distinguishes this compound from 4-aminobenzoic acid (PABA) and other simple benzoic acid derivatives, which lack reported activity at this chemokine receptor [2]. Known CCR5 antagonists such as maraviroc (IC₅₀ ~3 nM) and TAK-779 (IC₅₀ ~1.4 nM) provide a potency benchmark, though direct quantitative comparison is unavailable due to the preliminary nature of the data [3].

CCR5 HIV entry chemokine receptor antagonist

Hypolipidemic and Antiatherosclerotic Structural Class Membership

4-(Cyclopropylamino)benzoic acid falls within the structural class claimed in US Patent 4,230,878 for hypolipidemic and antiatherosclerotic 4-[(cyclopropyl alkyl)amino]benzoic acids and derivatives [1]. The patent discloses that compounds of this class lower serum lipid concentrations and minimize atheroma formation in the aorta [2]. While the specific compound is not explicitly exemplified with quantitative in vivo data in the patent, the cyclopropyl-containing benzoic acid scaffold is essential for the claimed activity. Simple 4-aminobenzoic acid and 4-(alkylamino)benzoic acids without the cyclopropane moiety fall outside the patent claims and are not expected to confer equivalent hypolipidemic effects .

hypolipidemic antiatherosclerotic cardiovascular

Commercial Purity Specification: 96% vs. 95% Industry Standard

Commercially available 4-(cyclopropylamino)benzoic acid from major suppliers is certified at 96% purity . This exceeds the common 95% purity threshold found in many research-grade benzoic acid analogs, including 4-aminobenzoic acid (typically 98-99% for USP grade but 95% for technical grade) and 4-(dimethylamino)benzoic acid (95% typical) . For procurement decisions, the 96% specification provides a defined, verifiable quality metric that supports reproducible experimental outcomes, particularly in quantitative analytical applications and as a starting material for derivatization where impurities can propagate through synthetic routes .

purity analytical standard procurement

Recommended Research and Industrial Application Scenarios for Benzoic acid, 4-(cyclopropylamino)- Based on Quantitative Evidence


Negative Control for ACE Inhibition Assays

Use as an inert negative control compound in human ACE enzyme inhibition assays. The experimentally determined IC₅₀ >55.69 μM confirms lack of meaningful ACE inhibitory activity, making it suitable for establishing baseline signal and ruling out non-specific interference in cardiovascular drug discovery workflows .

Scaffold for CCR5-Targeted Probe Development

Employ as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel CCR5 antagonists. Preliminary pharmacological evidence identifies CCR5 antagonism, a property absent in simpler benzoic acid analogs such as PABA, supporting its use in chemokine receptor-targeted medicinal chemistry programs for HIV, asthma, or autoimmune disease applications [1].

Building Block for Hypolipidemic Agent Synthesis

Incorporate as a core building block in the synthesis of novel hypolipidemic and antiatherosclerotic agents. The compound belongs to a patent-claimed class of 4-[(cyclopropyl alkyl)amino]benzoic acids with demonstrated serum lipid-lowering and anti-atheroma effects, providing a structurally validated starting point distinct from non-cyclopropane analogs [2].

Analytical Reference Standard with Defined Purity

Utilize as a reference standard in HPLC or LC-MS method development and validation where a defined purity of 96% is required for calibration. The certified purity specification exceeds the typical 95% industry standard for research-grade benzoic acid analogs, enabling more accurate quantification in analytical chemistry and quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoic acid, 4-(cyclopropylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.